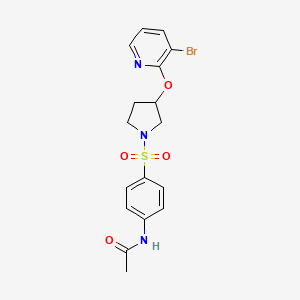
N-(4-((3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound with applications in various scientific fields. As a derivative of pyrrolidine and sulfonamide, this compound presents potential in medicinal chemistry and materials science due to its unique structural attributes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide typically involves multiple steps:
Preparation of Intermediate Pyrrolidine Derivative: : The 3-bromopyridin-2-yl is reacted with pyrrolidine in the presence of a base such as potassium carbonate.
Sulfonylation: : The resulting intermediate undergoes sulfonylation using sulfonyl chloride in an organic solvent such as dichloromethane.
Amidation: : The sulfonylated intermediate is then reacted with acetic anhydride to form the final product, this compound.
Industrial Production Methods
Scaling the synthesis for industrial production may involve optimized reaction conditions to maximize yield and purity. This often includes:
Optimized Catalysts: : Employing catalysts to increase reaction efficiency.
Controlled Temperature and Pressure: : Ensuring consistent reaction environments for high yield.
Purification Techniques: : Using methods like crystallization or chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-((3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide can undergo various reactions:
Oxidation: : Can be oxidized by agents like potassium permanganate, producing sulfoxides or sulfones.
Reduction: : Reducing agents like lithium aluminum hydride may convert certain functional groups within the molecule.
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the bromopyridinyl moiety.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Dichloromethane, ethanol, toluene.
Catalysts: : Palladium on carbon, platinum oxides.
Major Products Formed
Oxidation: : Sulfones and sulfoxides.
Reduction: : Secondary amines and alcohols.
Substitution: : Pyridyl derivatives and substituted pyrrolidines.
Scientific Research Applications
Chemistry
Catalysis: : Acts as a ligand in catalytic systems, enhancing reaction rates and selectivity.
Material Science: : Used in the synthesis of polymers with unique electronic properties.
Biology
Pharmacology: : Evaluated for its potential as an enzyme inhibitor, particularly in cancer research.
Biochemistry: : Used as a probe to study sulfonamide interactions with proteins.
Medicine
Drug Development: : Investigated for its therapeutic potential in treating inflammatory diseases and certain cancers.
Diagnostics: : Used in the design of diagnostic tools due to its specific binding properties.
Industry
Chemical Synthesis: : Employed in the synthesis of fine chemicals and specialized materials.
Agrochemicals: : Investigated for use in the formulation of herbicides and pesticides.
Mechanism of Action
N-(4-((3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide exerts its effects through various mechanisms:
Enzyme Inhibition: : Binds to active sites of enzymes, blocking their function. Specific to sulfonamide-sensitive enzymes.
Receptor Modulation: : Interacts with cellular receptors, altering signal transduction pathways.
Pathway Interference: : Inhibits biochemical pathways crucial for cell proliferation and survival, making it useful in cancer research.
Comparison with Similar Compounds
N-(4-((3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide stands out due to its unique structural features and broad range of applications. Here’s how it compares to similar compounds:
Similar Compounds
N-(4-(2-((1H-Indol-3-yl)methyl)thio)phenyl)acetamide: : Similar in structure but lacks the bromopyridinyl group, affecting its reactivity and applications.
N-(4-(2-(Methylthio)phenyl)acetamide: : Features a simpler thiomethyl group, leading to different biological activities.
N-(4-(2-(Chlorophenyl)oxy)phenyl)acetamide: : Chlorinated analogue, often used in different industrial applications.
Highlighting the uniqueness of this compound lies in its bromopyridinyl group, which imparts distinct electronic and steric properties, making it particularly valuable in medicinal chemistry and industrial applications.
Need to dive deeper into any of these aspects? No questions needed, I’m all in!
Properties
IUPAC Name |
N-[4-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O4S/c1-12(22)20-13-4-6-15(7-5-13)26(23,24)21-10-8-14(11-21)25-17-16(18)3-2-9-19-17/h2-7,9,14H,8,10-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIKCDFPCMJBQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=C(C=CC=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
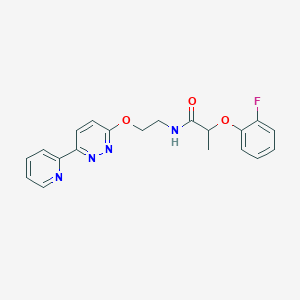
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2950481.png)
![ethyl 3-cyano-2-(5-nitrothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2950484.png)

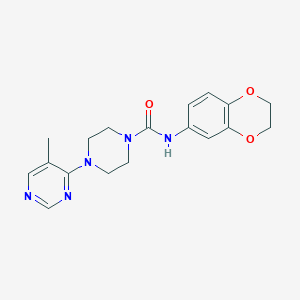

![1-[2-(4-methoxyphenyl)ethyl]-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2950490.png)
![3-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2950492.png)


![4-butyl-1-((2-chloro-6-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2950496.png)
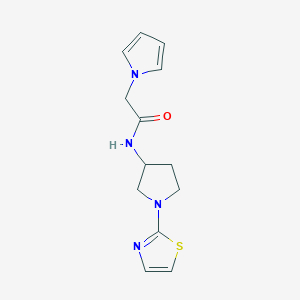
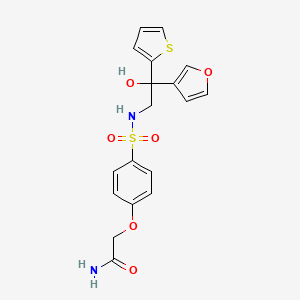
![5-chloro-2-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2950503.png)
